1-(2-Bromophenyl)-2-nitropropene
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Overview
Description
1-(2-Bromophenyl)-2-nitropropene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-nitropropene can be synthesized through a multi-step process involving the bromination of phenylacetone followed by nitration. The general synthetic route involves:
Bromination: Phenylacetone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position of the phenyl ring.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(2-Bromophenyl)-2-aminopropene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
1-(2-Bromophenyl)-2-nitropropene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It is used in the preparation of advanced materials with specific properties for industrial applications.
Chemical Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-nitropropene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Bromophenyl)-2-nitropropene can be compared with other similar compounds such as:
1-(2-Chlorophenyl)-2-nitropropene: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
1-(2-Fluorophenyl)-2-nitropropene: Contains a fluorine atom, which can influence its chemical properties and interactions.
1-(2-Iodophenyl)-2-nitropropene: The presence of an iodine atom can lead to different substitution and redox reactions.
Uniqueness: The presence of a bromine atom in this compound makes it unique in terms of its reactivity and potential applications. Bromine is a good leaving group, which facilitates various substitution reactions, and its size and electronegativity can influence the compound’s interactions with other molecules.
Properties
IUPAC Name |
1-bromo-2-[(E)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRAZNOJIMDDKU-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1Br)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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